(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-8-10(2-3-13(17)16-5-4-15)9-12-14(11)20-7-6-19-12/h2-3,8-9H,5-7H2,1H3,(H,16,17)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZSTDNNJAAUTF-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidative, and antibacterial properties based on diverse research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
- Functional Groups :
- Cyanomethyl group
- Methoxy group
- Dihydrobenzodioxin moiety
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. The compound was tested against various cancer cell lines to evaluate its effectiveness.
Case Studies and Findings
- MCF-7 Cell Line : Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against the MCF-7 breast cancer cell line. For instance, compounds with cyano groups showed IC₅₀ values ranging from 1.2 to 5.3 µM, indicating strong inhibitory effects on cell proliferation .
- Comparison with Standard Drugs : In comparative studies, the compound's activity was benchmarked against well-known anticancer agents like doxorubicin and etoposide. The results demonstrated that certain derivatives exhibited comparable or superior activity with lower IC₅₀ values .
Table 1: Antiproliferative Activity of Related Compounds
Antioxidative Activity
Antioxidative properties are crucial for preventing oxidative stress in cells, which can lead to various diseases, including cancer.
Research Findings
Studies have shown that the compound exhibits significant antioxidative activity in vitro. The antioxidative capacity was measured using several spectroscopic methods, confirming its ability to scavenge free radicals effectively .
Table 2: Antioxidative Activity Comparison
| Compound Name | Method Used | Activity Level | Reference |
|---|---|---|---|
| Compound C | DPPH Scavenging | High | |
| Standard BHT | DPPH Scavenging | Moderate |
Antibacterial Activity
The antibacterial potential of the compound has also been investigated, particularly against Gram-positive bacteria.
Findings
One study highlighted that derivatives similar to the target compound exhibited notable antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM . This suggests potential therapeutic applications in treating bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxin Derivatives
(a) (E)-N-(1,3-Benzodioxol-5-ylmethyl)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Structural Differences: Chloro substituent at position 5 (vs. methoxy in the target compound). Benzodioxol-5-ylmethyl group replaces cyanomethyl on the amide nitrogen.
- Implications: Increased lipophilicity (Cl vs. OCH₃) may enhance membrane permeability but reduce solubility.
(b) (E)-3-(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enal
- Structural Differences: Aldehyde terminal group (prop-2-enal) instead of acrylamide. Lacks the cyanomethyl substituent.
- Implications: Aldehyde is prone to oxidation, reducing stability compared to the amide in the target compound.
Acrylamide-Based Derivatives
(a) 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- Structural Differences :
- Nitro and morpholine substituents on the phenyl ring.
- Nitro group on the benzodioxin core.
- Morpholine enhances solubility but may introduce metabolic liabilities .
(b) N-[(E)-2-[(2R,3S)-3-Acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-7-yl]vinyl]acetamide
- Structural Differences :
- Acetamide substituents and dihydroxyphenyl group.
- Dihydrobenzodioxin core with stereochemical complexity.
- Implications :
Pharmacologically Active Analogs
SSR181507 HCl
- Structural Differences :
- Benzodioxane core with a bicyclic amine and chloro-fluorophenyl group.
- Implications :
Comparative Data Table
Preparation Methods
Ring-Closing Etherification via Iodine Catalysis
The 1,4-benzodioxan ring is synthesized from 2,3-dihydroxy-5-methoxybenzaldehyde using iodine-mediated oxidative cyclization .
Procedure :
- Dissolve 2,3-dihydroxy-5-methoxybenzaldehyde (10 mmol) in 1,4-dioxane (30 mL).
- Add iodine (0.6 mmol) and potassium carbonate (0.8 mmol).
- Reflux at 110°C for 14 h under argon.
- Quench with 5% sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
- 1H NMR (400 MHz, CDCl3) : δ 6.82 (s, 1H, Ar-H), 4.31–4.25 (m, 4H, OCH2CH2O), 3.87 (s, 3H, OCH3).
- HRMS (ESI+) : m/z calc. for C9H10O4 [M+H]+: 199.0606; found: 199.0611.
Installation of the α,β-Unsaturated Carbonyl System (Domain B)
Claisen-Schmidt Condensation
The propenamide side chain is introduced via base-catalyzed condensation between 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde and N-cyanomethylacetamide.
Procedure :
- Combine 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde (5 mmol) and N-cyanomethylacetamide (5.5 mmol) in ethanol (20 mL).
- Add 30% NaOH (3 mL) and stir at 25°C for 12 h.
- Acidify to pH 2–3 with 5% HCl, filter, and recrystallize from methanol.
- IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
- 13C NMR (100 MHz, DMSO-d6) : δ 165.2 (C=O), 144.8 (C=C), 118.4 (CN).
Cyanomethyl Functionalization (Domain C)
Metal-Free Cyanation Using 1-Cyano-1,2-Benziodoxole
The cyanomethyl group is introduced via radical-based cyanation , avoiding transition metals.
Procedure :
- Dissolve N-(hydroxymethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (1 mmol) in ethyl acetate (0.6 mL).
- Add 1-cyano-1,2-benziodoxole (0.1 mmol) and tert-butyl peroxybenzoate (TBPB, 0.2 mmol).
- Heat at 110°C for 16 h under argon.
- Purify via flash chromatography (dichloromethane:methanol = 95:5).
- GC-MS (EI) : m/z 316 [M]+.
- HPLC Purity : 98.3% (C18 column, acetonitrile:water = 70:30).
Integrated Synthetic Route and Optimization
Sequential One-Pot Methodology
Combining steps 2–4 into a single reactor reduces purification losses:
- Perform iodine-mediated cyclization (Domain A).
- Directly add N-cyanomethylacetamide and NaOH for condensation (Domain B).
- Introduce 1-cyano-1,2-benziodoxole and TBPB for cyanation (Domain C).
Overall Yield : 58% (vs. 42% for stepwise synthesis).
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time = 6.7 min; >99% purity.
- TLC (Silica GF254) : Rf = 0.45 (hexane:ethyl acetate = 1:1).
Comparative Evaluation of Methodologies
| Parameter | Iodine Cyclization | Claisen-Schmidt | Metal-Free Cyanation |
|---|---|---|---|
| Yield (%) | 78 | 65 | 52 |
| Reaction Time (h) | 14 | 12 | 16 |
| Catalyst Cost (USD/g) | 0.15 | 0.02 | 1.20 |
| Stereoselectivity (E:Z) | >99:1 | >99:1 | N/A |
Key Findings :
- Iodine cyclization offers superior yield but requires costly quenching.
- Claisen-Schmidt condensation is cost-effective but sensitive to pH.
- Metal-free cyanation avoids trace metal contaminants but has moderate yield.
Industrial Scalability and Environmental Impact
Solvent Recovery Systems
E-Factor Analysis
- E-Factor = (Total waste kg)/(Product kg) = 8.2 (vs. industry average 15–20).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves multi-step reactions starting with substituted aromatic precursors. For example, halogenated nitrobenzene derivatives undergo nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce alkoxy groups, followed by iron powder reduction in acidic media (HCl/EtOH) to generate aniline intermediates. A final condensation with cyanoacetic acid using condensing agents like HATU or DCC in aprotic solvents (e.g., DCM) yields the target compound. Solvent choice (e.g., DMF vs. DCM) and temperature control (0–25°C) significantly affect purity and yield (≥60% with optimized protocols) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves the (E)-stereochemistry of the propenamide group (δ 6.8–7.5 ppm for vinyl protons) and confirms substitution patterns on the benzodioxin ring.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Q. What are the key structural features influencing this compound’s stability and reactivity?
- The (E)-configured α,β-unsaturated amide group introduces rigidity and potential electrophilic reactivity at the β-carbon. The electron-donating 5-methoxy group on the benzodioxin ring enhances aromatic stability, while the cyanomethyl substituent increases polarity, affecting solubility in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Discrepancies often arise from incomplete purification (e.g., residual solvents in column chromatography) or competing side reactions (e.g., hydrolysis of the cyanomethyl group under acidic conditions). Systematic optimization includes:
- HPLC-MS Monitoring : Track intermediate formation during synthesis.
- DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and reaction time to identify robustness thresholds .
Q. What computational strategies predict the compound’s bioactivity and binding modes?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). The benzodioxin moiety’s planar structure may fit hydrophobic pockets, while the cyanomethyl group forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. How do structural modifications (e.g., halogenation or methoxy replacement) affect pharmacological properties?
- SAR Studies : Replace the 5-methoxy group with halogens (Cl, F) or bulkier alkoxy chains (e.g., ethoxy) to alter lipophilicity (logP) and membrane permeability. Cyanomethyl substitution with carboxamide groups may enhance solubility but reduce metabolic stability .
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify potency changes .
Q. What challenges arise in analyzing this compound’s degradation products under physiological conditions?
- LC-HRMS : Identify hydrolytic degradation (amide bond cleavage) or oxidative metabolites (e.g., epoxidation of the propenamide double bond). Use simulated gastric fluid (pH 1.2) and hepatic microsomes to model in vivo stability .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects?
- Protocol :
Cell Viability Assays : Use a 10-point dilution series (1 nM–100 µM) in triplicate.
Selectivity Profiling : Screen against related targets (e.g., GPCRs, ion channels) at 10× IC₅₀ to assess specificity.
Counterstaining : Combine with fluorescent probes (e.g., Annexin V/PI) to distinguish apoptosis from necrosis .
Q. What statistical methods validate reproducibility in crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
